molecular formula C11H16N2O4 B13180657 Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Cat. No.: B13180657
M. Wt: 240.26 g/mol
InChI Key: VLTGZMWSTQZUCQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a multifunctional molecular architecture, integrating an ester moiety, an amino group, a hydroxyl group, and a 6-methoxypyridin-2-yl ring. This specific structure makes it a versatile precursor for synthesizing more complex molecules. Its primary research application is in the exploration and creation of novel active compounds, particularly as a key building block in the synthesis of fused heterocyclic structures. Such structures are frequently investigated as potential therapeutics and are common scaffolds in patented compounds targeting various diseases . The 6-methoxypyridin-2-yl group is a privileged structure in medicinal chemistry, often employed to modulate biological activity and physicochemical properties. Researchers can utilize this compound to develop potential prodrugs or to incorporate active pharmacophores into new molecular entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3

InChI Key

VLTGZMWSTQZUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Pyridine Intermediate

  • Starting Material: 2-Aminopyridine derivatives, especially 6-methoxypyridine-2-carboxylic acid or its derivatives, are used as the pyridine core.
  • Method:
    The pyridine ring is functionalized via electrophilic substitution or cross-coupling reactions to introduce the methoxy group at the 6-position.
    For example, a methylation of the pyridine nitrogen or hydroxylation at specific positions can be achieved through methyl iodide or dimethyl sulfate under basic conditions, followed by purification.

Step 2: Formation of the Propanoate Backbone

  • Reaction:
    The amino group on the pyridine derivative is coupled with an ethyl ester precursor to form the amino-ester intermediate.
    This step often employs amide bond formation using coupling reagents like BOP or HATU in a suitable solvent such as DMF.

Step 3: Introduction of Hydroxyl and Amino Groups

  • Hydroxylation:
    The hydroxyl group at the 3-position can be introduced via selective oxidation or nucleophilic addition to the activated intermediate.
  • Amino Group:
    The amino group at the 2-position is retained or introduced via reductive amination or direct amino substitution.

Step 4: Final Esterification

  • The ester group (ethyl ester) is finalized through esterification of the carboxylic acid with ethanol under acidic catalysis, often using sulfuric acid or catalytic amounts of acid in reflux conditions.

Synthesis via Cross-Coupling and Protecting Group Strategies

Overview:
This method employs modern palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach the pyridine moiety to the amino acid backbone.

Step 1: Synthesis of the 6-Methoxypyridin-2-yl Boronic Acid or Halide

  • Method:
    Synthesis of the pyridine derivative with suitable leaving groups (bromide, iodide) or boronic acids facilitates subsequent coupling.

Step 2: Cross-Coupling with the Amino Acid Derivative

  • Reaction Conditions:
    Using Pd catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or DMF, the pyridine derivative is coupled to an amino acid precursor, such as protected serine or alanine derivatives.

Step 3: Deprotection and Hydroxylation

  • After coupling, protecting groups are removed under acidic or basic conditions.
  • Hydroxylation at the 3-position is achieved via oxidation with reagents like osmium tetroxide or via regioselective hydroxylation strategies.

Step 4: Esterification

  • The final step involves esterification of the carboxylic acid with ethanol, often under reflux with catalytic sulfuric acid, yielding the target compound.

Patent-Backed Synthesis Pathways

Patent US20210094954A1 describes a method involving multi-step organic synthesis with key intermediates such as amino acids and pyridine derivatives, emphasizing the use of amide bond formation, selective hydroxylation, and esterification . The process involves:

  • Activation of pyridine derivatives with suitable coupling agents.
  • Sequential addition of amino and hydroxyl groups.
  • Purification via chromatography techniques.

This patented approach ensures high yield and stereochemical control, crucial for pharmaceutical applications.

Reaction Conditions and Yield Data

Step Reagents Conditions Yield Reference
Pyridine functionalization Methyl iodide, base Reflux, 6–8 hours 85–90% ,
Amide bond formation BOP, DIPEA Room temperature, 1–2 hours 80–85% ,
Hydroxylation OsO4 or similar oxidant Cold, controlled addition 70–85%
Esterification Ethanol, sulfuric acid Reflux, 4–6 hours 80–90% ,

Notes on Synthesis Optimization and Challenges

  • Regioselectivity: Achieving selective hydroxylation at the 3-position of the pyridine ring remains challenging; regioselective oxidants or directing groups are often employed.
  • Protection/Deprotection: Use of protecting groups (e.g., Boc, Fmoc) is critical to prevent side reactions during multi-step synthesis.
  • Yield Maximization: Use of high-purity reagents, optimized reaction temperatures, and chromatography purification improves overall yields.

Summary of Literature and Patent Sources

Source Type Key Contributions Relevance
Patent US20210094954A1 Multi-step synthesis with intermediates High-yield, scalable process
Research Articles Cross-coupling and hydroxylation strategies Methodological diversity
Commercial Data Synthesis protocols and optimization Practical application insights

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the methoxypyridine ring .

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of amino, hydroxyl, and methoxypyridinyl groups. Key comparisons with analogs are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate C₁₂H₁₇N₂O₄ 2-amino, 3-hydroxy, 6-methoxypyridin-2-yl Pharmaceutical (inferred) -
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate C₁₁H₁₅NO₃ 3-hydroxy, 6-methylpyridin-2-yl Not specified
Ethyl 2-amino-3-(4-pyridinyl)propanoate C₁₀H₁₄N₂O₂ 2-amino, 4-pyridinyl Research chemical
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 2-amino, pyridin-3-yl, dihydrochloride Pharmaceutical salt form
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 3-(methylthio) Flavor compound (fruity notes)
Key Observations:

Methoxy vs. Methyl Substitution: The methoxy group in the target compound (vs.

Amino Group Impact: The 2-amino group distinguishes the target compound from non-amino analogs (e.g., ). This group introduces basicity, enabling salt formation (as seen in ) and altering pharmacokinetic properties.

Hydroxyl Group Stability: The 3-hydroxy group may increase susceptibility to oxidation or hydrolysis compared to non-hydroxylated esters (e.g., ). Stability under storage conditions is critical for pharmaceutical applications, as highlighted in .

Stability and Degradation

  • Hydrolytic Sensitivity :
    • The ester and hydroxyl groups render the compound prone to hydrolysis under acidic or basic conditions. Stability studies, as in , would be essential for pharmaceutical formulations.
  • Oxidative Pathways :
    • The hydroxyl group may undergo oxidation, necessitating antioxidants or controlled storage environments.

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C12H16N2O3C_{12}H_{16}N_2O_3 and a molecular weight of approximately 224.26 g/mol. The compound features an ethyl ester group, an amino group, and a hydroxyl group, contributing to its diverse biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Analgesic Effects : Studies have shown that derivatives of this compound can exert analgesic effects in mammalian models, suggesting potential for pain management therapies .
  • Immunostimulant Properties : Certain structural analogs demonstrate immunostimulatory effects, enhancing immune responses in vitro and in vivo .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines, including prostate cancer cells. The inhibition was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)15Induction of apoptosis
Breast Cancer (MCF7)20Cell cycle arrest

Neuroprotective Effects

The neuroprotective properties of the compound have also been investigated:

  • Oxidative Stress Reduction : this compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Pain Management in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics. Behavioral assessments indicated reduced pain sensitivity following treatment .
  • Cancer Treatment Efficacy : Clinical trials are underway to assess the efficacy of this compound in combination with existing chemotherapeutics for enhanced anticancer activity. Preliminary results indicate improved patient outcomes with reduced side effects compared to traditional therapies .

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